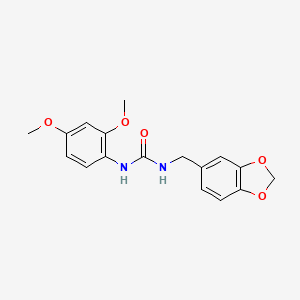
N-(1,3-benzodioxol-5-ylmethyl)-N'-(2,4-dimethoxyphenyl)urea
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of urea derivatives involves reactions of specific isocyanates with amines under controlled conditions. For example, reactions of N-(4-oxocyclohexa-2,5-dien-1-ylidene)ureas with potassium thiocyanate or thiourea have been studied, showcasing the synthesis of diverse derivatives through selective reactions (Konovalova et al., 2020).
Molecular Structure Analysis
The molecular structure of urea derivatives is characterized by short intramolecular N—H⋯O hydrogen bonds and nearly planar aromatic moieties, as seen in compounds like 1-(2,5-Dimethoxyphenyl)-3-(2-hydroxyethyl)urea. These features contribute to the stabilization of the molecule and influence its reactivity and interaction with other molecules (Choi et al., 2010).
Chemical Reactions and Properties
The chemical reactivity of urea derivatives includes their ability to undergo various transformations, such as cyclization and rearrangement reactions, depending on the substituents and reaction conditions. Studies on the reaction mechanisms have provided insights into the rate-determining steps and the influence of molecular structure on reactivity (Butler & Leitch, 1978).
Physical Properties Analysis
The physical properties of urea derivatives, including their crystalline structure and hydrogen bonding patterns, have been extensively studied. These properties are crucial for understanding the material's stability, solubility, and potential applications in various fields (Choi et al., 2010).
Chemical Properties Analysis
The chemical properties of N-(1,3-benzodioxol-5-ylmethyl)-N'-(2,4-dimethoxyphenyl)urea derivatives are influenced by their functional groups and molecular structure. These compounds exhibit diverse reactivities and interactions, such as antimicrobial activities, due to their unique urea scaffolds and aromatic substituents (Reddy et al., 2003).
Wissenschaftliche Forschungsanwendungen
Virtual Screening and Anti-Cancer Properties
A study involving virtual screening targeting the urokinase receptor (uPAR) identified analogues of N-(1,3-benzodioxol-5-ylmethyl)-N'-(2,4-dimethoxyphenyl)urea, showing potential in inhibiting breast cancer metastasis. Synthesis of these analogues led to the discovery of compounds that effectively blocked angiogenesis and induced apoptosis in breast cancer cell lines. Such compounds, due to their promising in vitro and in vivo anti-cancer activities, represent significant advancements in cancer therapy research (Wang et al., 2011).
DNA-Topoisomerase Inhibitory Activity
Research on new asymmetric ureas and thioureas, including analogues of N-(1,3-benzodioxol-5-ylmethyl)-N'-(2,4-dimethoxyphenyl)urea, has demonstrated significant cytotoxic effects against Ehrlich carcinoma and K562 human leukemia cells. These compounds were found to inhibit DNA topoisomerases I and II-alpha, enzymes critical for DNA replication and cell division. This inhibitory activity suggests their potential as therapeutic agents in cancer treatment (Esteves-Souza et al., 2006).
Corrosion Inhibition
In the field of materials science, derivatives of N-(1,3-benzodioxol-5-ylmethyl)-N'-(2,4-dimethoxyphenyl)urea have been evaluated as corrosion inhibitors for mild steel in acidic environments. These studies have shown that certain derivatives can efficiently prevent corrosion, making them valuable for protecting industrial materials (Mistry et al., 2011).
Antihyperglycemic Agents
The synthesis and evaluation of [[omega-(Heterocyclylamino)alkoxy]benzyl]-2,4-thiazolidinediones, derived from the core structure of N-(1,3-benzodioxol-5-ylmethyl)-N'-(2,4-dimethoxyphenyl)urea, have identified compounds with potent antihyperglycemic activity. These findings are significant for the development of new treatments for diabetes, highlighting the versatility of this chemical scaffold in medicinal chemistry (Cantello et al., 1994).
Eigenschaften
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-3-(2,4-dimethoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c1-21-12-4-5-13(15(8-12)22-2)19-17(20)18-9-11-3-6-14-16(7-11)24-10-23-14/h3-8H,9-10H2,1-2H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REFOJWZMIJUYDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)NCC2=CC3=C(C=C2)OCO3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Benzodioxol-5-ylmethyl)-3-(2,4-dimethoxyphenyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B4627430.png)
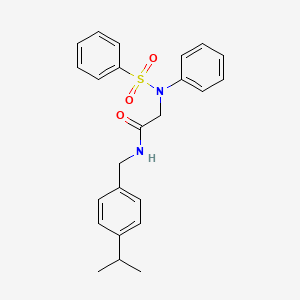


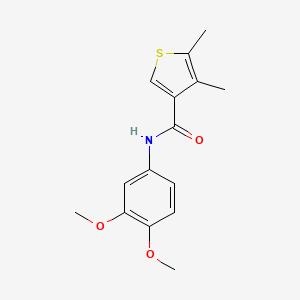
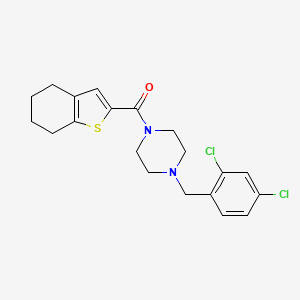
![2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide](/img/structure/B4627472.png)
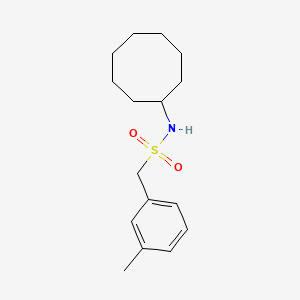
![5-[(2-chlorophenoxy)methyl]-N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]-2-furamide](/img/structure/B4627480.png)
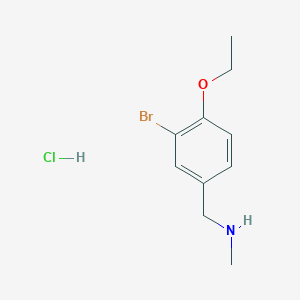
![4-{[(cyclohexylamino)carbonyl]amino}-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B4627488.png)
![1-ethyl-N-(4-ethyl-3-{[(2-methoxyphenyl)amino]carbonyl}-5-methyl-2-thienyl)-1H-pyrazole-3-carboxamide](/img/structure/B4627509.png)
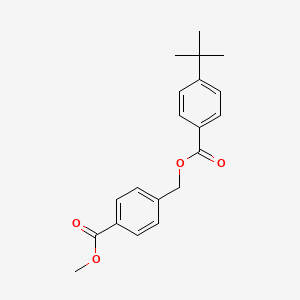
![6-chloro-N-(2-ethoxybenzyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B4627517.png)